GLUT1 Glucose Transport Inhibition: A Unique Pharmacological Activity Absent in Cytochalasin D
Cytochalasin B (CB) uniquely inhibits facilitative glucose transport across the plasma membrane, a pharmacological activity entirely absent in Cytochalasin D (CD). In human erythrocytes, adipocytes, and chick embryo fibroblasts, CB inhibits glucose uptake with a Ki ranging from 0.1 to 0.4 µM [1]. CB acts as a non-competitive inhibitor of GLUT1, GLUT2, and GLUT3 isoforms, binding to the endofacial (intracellular) face of the transporter [2][3]. This dual actin/GLUT inhibitory profile renders CB uniquely suited for studies interrogating the intersection of cytoskeletal dynamics and cellular metabolism, whereas CD serves as an actin-specific control compound devoid of metabolic perturbation.
| Evidence Dimension | Glucose transport inhibition (GLUT1 Ki) |
|---|---|
| Target Compound Data | Ki = 0.1–0.4 µM (erythrocytes, adipocytes, fibroblasts) |
| Comparator Or Baseline | Cytochalasin D: No GLUT inhibitory activity (Ki not determinable / no inhibition observed) |
| Quantified Difference | Qualitative difference: CB inhibits GLUT1/2/3; CD lacks GLUT inhibitory activity entirely |
| Conditions | Human erythrocytes, adipocytes, chick embryo fibroblasts; Xenopus oocytes expressing GLUT2/GLUT3 |
Why This Matters
Procurement of CB instead of CD is mandatory for any assay requiring simultaneous actin disruption and GLUT inhibition, or conversely, CD must be selected when GLUT inhibition would confound metabolic readouts.
- [1] Raja, M., & Kinne, R. (2012). Cytochalasin B. In Current Topics in Membranes (Vol. 70, pp. 65–88). Academic Press. Ki = 0.1–0.4 µM for GLUT1 inhibition. View Source
- [2] Colville, C. A., et al. (1993). Kinetic analysis of GLUT2 and GLUT3 in Xenopus oocytes. Biochemical Journal, 290(3), 701–706. CB non-competitively inhibits GLUT2/GLUT3. View Source
- [3] Wheeler, T. J., & Hinkle, P. C. (1985). GLUT2 is strongly inhibited by micromolar concentrations of cytochalasin B. Journal of Biological Chemistry. View Source
